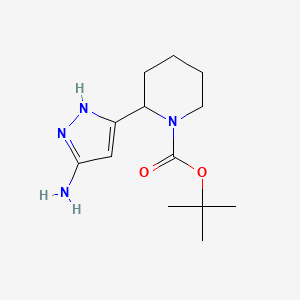

Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate

Description

Molecular Formula: C₁₃H₂₂N₄O₂ Molecular Weight: 266.34 g/mol CAS Number: 1396986-72-3 Synonyms: 2-(5-Amino-1H-pyrazol-3-yl)-1-piperidinecarboxylic acid tert-butyl ester .

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 5-amino-1H-pyrazole substituent at the 2-position of the piperidine ring. It is primarily used in medicinal chemistry and drug discovery as a building block for synthesizing biologically active molecules. Its Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes .

Properties

IUPAC Name |

tert-butyl 2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHHMPSXPQNSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves the reaction of 5-amino-1H-pyrazole with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. One common method includes the use of di-tert-butyl dicarbonate in the presence of a catalytic amount of bismuth(III) chloride as an efficient catalyst at room temperature under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds similar to this have shown efficacy against the T790M mutation in the EGFR kinase, which is associated with non-small cell lung cancer .

Case Study: EGFR Inhibition

A study published in a patent document highlighted the synthesis of pyrazole derivatives as selective inhibitors of the T790M EGFR mutation. The findings suggest that compounds featuring a similar structural motif to tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate could be developed as targeted therapies for resistant cancer forms .

2. Neurological Disorders

Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate may also play a role in treating neurological disorders. Research on piperidine derivatives suggests they can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.

Material Science Applications

1. Synthesis of Functional Polymers

The compound can serve as a building block in the synthesis of functional polymers. Its unique structure allows for modifications that can enhance the properties of polymers used in drug delivery systems or as scaffolds in tissue engineering.

| Application Area | Details |

|---|---|

| Drug Delivery Systems | Enhances solubility and bioavailability of drugs |

| Tissue Engineering | Serves as a scaffold material due to biocompatibility |

Mechanism of Action

The mechanism of action of Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2- vs. 4-Substituted Piperidine Derivatives

Compound A : tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate

- CAS Number : 116956-39-9

- Molecular Formula : C₁₃H₂₂N₄O₂

- Molecular Weight : 266.34 g/mol

- Key Difference : The pyrazole substituent is at the 4-position of the piperidine ring instead of the 2-position.

- Impact : The spatial arrangement of the substituent alters hydrogen-bonding patterns and crystal packing (as inferred from hydrogen-bonding studies in ). This positional change may affect binding affinity in target proteins .

Compound B : tert-Butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

- CAS Number: Not explicitly provided (see ).

- Molecular Formula : C₁₄H₂₄N₄O₂ (estimated)

- Key Difference : Incorporates a methyl group at the 3-position of the pyrazole ring.

Derivatives with Extended Functional Groups

Compound C : tert-Butyl 4-(5-(1-(tert-butoxycarbonyl)-5,5-difluoropyrrolidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

- Molecular Formula : C₂₈H₃₉F₂N₅O₆

- Molecular Weight : 602.65 g/mol

- Key Difference : Features a difluoropyrrolidine-carboxamido-indazolyl moiety.

- Impact : The fluorinated group improves metabolic stability and binding specificity in enzyme inhibitors, as fluorine often enhances electronegativity and van der Waals interactions. However, the increased molecular weight (602.65 vs. 266.34) may limit bioavailability .

Compound D : tert-Butyl 5-({O-[tert-butyl(dimethyl)silyl]-N-methyl-D-threonyl}amino)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

- Molecular Formula : C₂₄H₄₄N₆O₄Si

- Molecular Weight : 536.74 g/mol

- Key Difference: Contains a silyl-protected threonyl amino acid side chain.

- Impact : The silyl group facilitates selective deprotection in multi-step syntheses, critical for peptide-based drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tert-butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Formation of the 5-amino-1H-pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or nitriles under acidic or basic conditions.

- Step 2 : Coupling the pyrazole moiety to a piperidine derivative. For example, tert-butyl piperidine-1-carboxylate intermediates can undergo nucleophilic substitution or cross-coupling reactions.

- Step 3 : Protecting group strategies (e.g., tert-butyloxycarbonyl (Boc)) to stabilize reactive sites during synthesis.

- Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) with catalysts like DMAP to enhance coupling efficiency. Monitor purity via HPLC or LC-MS, and optimize column chromatography conditions (e.g., silica gel, gradient elution) for isolation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm the piperidine ring conformation, Boc-protecting group integrity, and pyrazole substituent positions. Aromatic protons in the pyrazole ring appear as singlets (δ 6.5–7.5 ppm), while tert-butyl groups show sharp singlets (δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns, distinguishing between positional isomers.

- IR Spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹ for the amino group) and carbonyl vibrations (~1680 cm⁻¹ for the Boc group) .

Q. How does the amino group on the pyrazole ring influence the compound’s reactivity and stability?

- Methodological Answer : The 5-amino group enhances nucleophilicity, enabling reactions like:

- Acylation : React with acyl chlorides or anhydrides to form amides.

- Oxidation : Controlled oxidation with H₂O₂ or KMnO₄ may yield nitro derivatives, though over-oxidation risks ring cleavage.

- Stability Considerations : The amino group is prone to oxidation; storage under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM) is recommended .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include:

- Disorder in the tert-butyl group : Common due to rotational freedom. SHELXL refinement tools (e.g., PART, SIMU commands) model disorder by splitting atoms into partial occupancy sites .

- Hydrogen Bonding Networks : The amino and carbonyl groups form intermolecular H-bonds. SHELXL’s HTAB instruction automates H-bond detection, while graph-set analysis (R²₂(8) motifs) identifies packing patterns .

- Data Collection : High-resolution synchrotron data (≤0.8 Å) improves electron density maps. Refinement in SHELXL uses least-squares minimization with anisotropic displacement parameters .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be systematically resolved?

- Methodological Answer :

- Step 1 : Verify synthetic steps for byproducts (e.g., Boc deprotection under acidic conditions).

- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, NOESY correlations can distinguish between axial/equatorial piperidine protons.

- Step 3 : Compare experimental data with DFT-calculated NMR shifts (software: Gaussian, ORCA) to validate assignments .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on the pyrazole’s amino group as a H-bond donor and the piperidine’s conformational flexibility.

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100+ ns trajectories.

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond counts to predict ADMET properties .

Q. How do reaction conditions (e.g., solvent, temperature) impact the regioselectivity of pyrazole functionalization?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., DMF) favor SN2 mechanisms for piperidine coupling, while non-polar solvents (e.g., toluene) promote thermodynamically controlled regioselectivity in pyrazole substitution.

- Temperature : Lower temperatures (–78°C) stabilize kinetic products (e.g., meta-substitution), while higher temperatures (reflux) favor thermodynamic control (para-substitution).

- Catalysts : Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) enables selective C–N bond formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational vibrational spectra (IR)?

- Methodological Answer :

- Step 1 : Re-examine computational parameters (e.g., basis set, functional). B3LYP/6-311+G(d,p) often matches experimental IR peaks for organic compounds.

- Step 2 : Check for solvent effects in experimental IR; KBr pellets may shift peaks compared to gas-phase calculations.

- Step 3 : Assign peaks using isotopic labeling (e.g., deuterated amino groups) to isolate specific vibrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.